![molecular formula C22H19N3O2S B2829949 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-00-7](/img/structure/B2829949.png)
2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with immense potential in scientific research. It is a novel thiazolo[5,4-b]pyridine derivative .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis
Research has focused on synthesizing derivatives of thiazolo[5,4-b]pyridin-2-yl compounds, exploring their chemical reactions and potential to form fused derivatives with antimicrobial activities. The synthesis of such compounds involves complex reactions that yield products with potential antimicrobial properties against various bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer Evaluation
There's significant interest in designing and synthesizing benzamide derivatives that exhibit anticancer activities. For instance, a study synthesized a series of thiazol-2-yl phenyl benzamides, evaluating their anticancer potential across several cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Synthesis routes have been explored for thiazolo[3,2-a]pyridines, which demonstrated promising anticancer activity across a range of cancer cell lines, highlighting their potential in antimicrobial and antifungal applications (Altug et al., 2011).
Antiviral Activity
Anti-Influenza Virus Activity
A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which were tested for their anti-influenza A virus (subtype H5N1) activity. Among the synthesized compounds, several demonstrated significant antiviral activities against bird flu influenza, showcasing a novel route for developing antiviral agents (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound exhibits extremely strong PI3Kα inhibitory activity . The inhibitory activity is achieved through the formation of key hydrogen bonds between the N-heterocyclic core of the compound and the kinase .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to the suppression of the AKT/mTOR pathway. This can result in decreased cell proliferation and increased cell death, making this compound a potential candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are largely determined by its interactions with various biomolecules. It has been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Cellular Effects
The cellular effects of this compound are diverse and depend on the cell type and cellular context. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects are exerted at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-19-9-5-4-7-16(19)20(26)24-18-13-15(11-10-14(18)2)21-25-17-8-6-12-23-22(17)28-21/h4-13H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSAMMROVMNBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
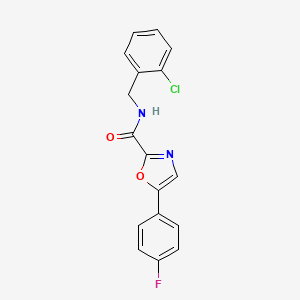
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
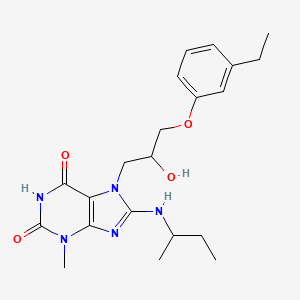
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
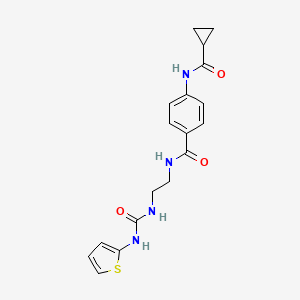
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
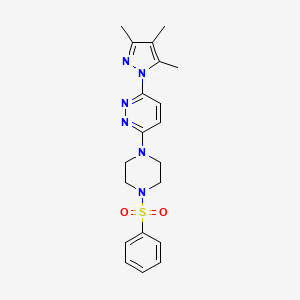
![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)
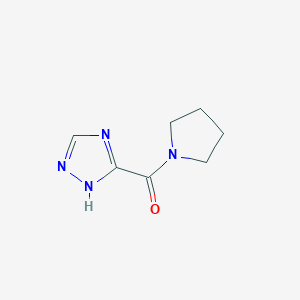
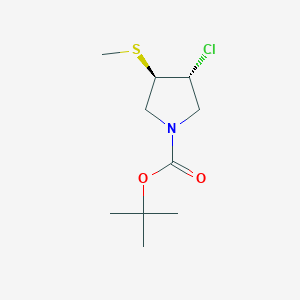
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)